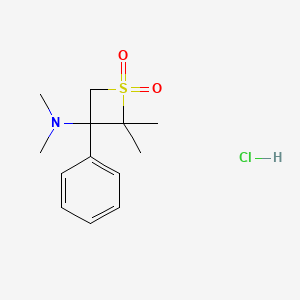![molecular formula C15H17N5O2 B6083041 N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B6083041.png)
N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide, commonly known as DMQAA, is a synthetic compound that has gained significant attention in the scientific research community. DMQAA is an analog of coenzyme Q10, which is a vital component of the electron transport chain in the mitochondria. DMQAA has been shown to have potential applications in various fields, including pharmacology, biochemistry, and biotechnology.
作用机制
DMQAA works by acting as an electron carrier in the electron transport chain. It is able to accept electrons from complex I and transfer them to complex III, thereby increasing the efficiency of electron transfer in the mitochondria. DMQAA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
DMQAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMQAA can reduce oxidative stress and protect against cell damage caused by reactive oxygen species. DMQAA has also been shown to increase the activity of complex III in the electron transport chain, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the advantages of using DMQAA in lab experiments is its stability and solubility in various solvents. DMQAA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using DMQAA is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations of DMQAA in their experiments to avoid any adverse effects.
未来方向
There are several potential future directions for research on DMQAA. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to determine the optimal dosage and delivery method for DMQAA in these applications. Another area of interest is the use of DMQAA as a redox mediator in bioelectrochemical systems. Research in this area could lead to the development of more efficient and sustainable energy sources. Finally, further studies are needed to fully understand the mechanism of action of DMQAA and its potential interactions with other compounds in the electron transport chain.
合成方法
DMQAA can be synthesized using a multistep process that involves the reaction of 4,7-dimethylquinazoline with various reagents. One of the most commonly used methods for synthesizing DMQAA is the reaction of 4,7-dimethylquinazoline with formaldehyde and acetic anhydride. The resulting product is then treated with ammonium acetate to yield DMQAA. Other methods of synthesis include the reaction of 4,7-dimethylquinazoline with aldehydes or ketones in the presence of a base.
科学研究应用
DMQAA has been widely studied for its potential applications in various fields of scientific research. In pharmacology, DMQAA has been shown to have antioxidant properties and has been studied for its potential use in treating various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In biochemistry, DMQAA has been studied for its role in the electron transport chain and its potential as a coenzyme Q10 analog. In biotechnology, DMQAA has been studied for its potential use as a redox mediator in bioelectrochemical systems.
属性
IUPAC Name |
N-[N-acetyl-N'-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-5-6-12-9(2)16-14(19-13(12)7-8)20-15(17-10(3)21)18-11(4)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGBNXASLSWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)N=C(NC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(Z)-(acetylamino)[(4,7-dimethylquinazolin-2-yl)amino]methylidene}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
![5-(difluoromethyl)-3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6082967.png)

![3-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6082979.png)
![1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6083013.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-1,2,3,4-tetrahydro-1-acridinol 2-butenedioate (salt)](/img/structure/B6083021.png)
![4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6083030.png)
![2,2'-[ethane-1,2-diylbis(5-thioxo-1H-tetrazole-4,1(5H)-diyl)]bis(6,8-dioxabicyclo[3.2.1]octan-4-one)](/img/structure/B6083036.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6083049.png)
![3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6083052.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)

![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)